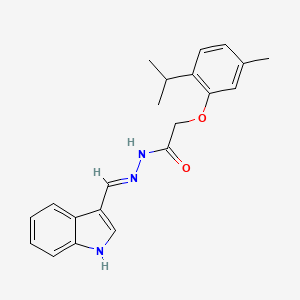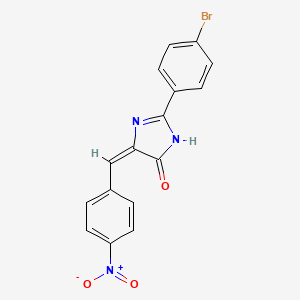![molecular formula C12H12ClN3O2 B3723489 2-[(5-chloro-2-methoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3723489.png)
2-[(5-chloro-2-methoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone
描述
2-[(5-chloro-2-methoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone is a chemical compound that has been the subject of extensive scientific research. It is commonly referred to as CMMP, and it has been shown to have a wide range of potential applications in the fields of medicine and biotechnology.
作用机制
The mechanism of action of CMMP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling and regulation. Additionally, it has been shown to inhibit the activity of certain transcription factors, which are proteins that control the expression of genes.
Biochemical and Physiological Effects
CMMP has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in these cells. Additionally, it has been shown to have anti-inflammatory effects, which may make it useful in the treatment of diseases such as rheumatoid arthritis and inflammatory bowel disease.
实验室实验的优点和局限性
One of the main advantages of CMMP for lab experiments is its wide range of potential applications. It has been shown to have a wide range of biological activities, which makes it useful for studying various cellular processes and diseases. Additionally, it is relatively easy to synthesize, which makes it readily available for use in lab experiments.
One of the main limitations of CMMP for lab experiments is its potential toxicity. While it has been shown to have a wide range of potential applications, it can also be toxic to cells at high concentrations. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types and biological processes.
未来方向
There are many potential future directions for research on CMMP. One area of interest is the development of new drugs based on CMMP and its derivatives. These drugs could be used to treat a wide range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Another area of interest is the study of CMMP's mechanism of action. By understanding how CMMP works at the molecular level, researchers may be able to develop more effective drugs and therapies based on this compound.
Finally, there is a need for further research on the toxicity of CMMP and its derivatives. By understanding the potential toxic effects of these compounds, researchers can develop safer and more effective drugs for use in the treatment of various diseases.
科学研究应用
CMMP has been the subject of extensive scientific research due to its potential applications in the fields of medicine and biotechnology. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. Additionally, it has been shown to have potential applications in the treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
2-(5-chloro-2-methoxyanilino)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-7-5-11(17)16-12(14-7)15-9-6-8(13)3-4-10(9)18-2/h3-6H,1-2H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHYRZACZWUDIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-hydroxybenzaldehyde [1-(2-hydroxyphenyl)ethylidene]hydrazone](/img/structure/B3723406.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3723414.png)



![methyl ({2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]butanoyl}amino)(phenyl)acetate](/img/structure/B3723455.png)

![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 2-methyl-4-quinolinecarboxylate](/img/structure/B3723476.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B3723484.png)
![2-[(4-hydroxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B3723491.png)
![N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-3,4-dimethoxybenzamide](/img/structure/B3723512.png)
![ethyl 2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3723520.png)
![4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B3723524.png)